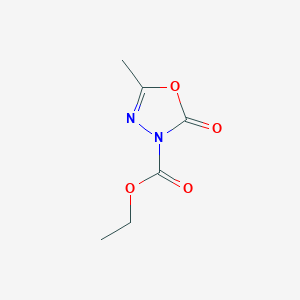
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, also known as EMOC, is a heterocyclic organic compound that has gained significant attention in recent years due to its potential applications in various fields of scientific research. EMOC is a derivative of 1,3,4-oxadiazole, a five-membered ring containing three nitrogen atoms and two carbon atoms. The compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
The exact mechanism of action of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate is not fully understood, but several studies have suggested that the compound interacts with various enzymes and proteins in the body, leading to its observed biological activities. For example, Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of the neurotransmitter acetylcholine, leading to its potential use as a treatment for Alzheimer's disease.
Biochemische Und Physiologische Effekte
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been shown to exhibit several biochemical and physiological effects, including the inhibition of various enzymes and proteins, the induction of apoptosis in cancer cells, and the modulation of the immune system. Additionally, the compound has been shown to exhibit low toxicity in animal models, making it a promising candidate for further development as a drug.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has several advantages as a chemical reagent for laboratory experiments, including its high purity, stability, and ease of synthesis. However, the compound also has several limitations, including its low solubility in water and some organic solvents, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several potential future directions for the study of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, including the development of new synthetic methods for the compound, the investigation of its potential applications in other fields of scientific research, and the further elucidation of its mechanism of action and biochemical and physiological effects. Additionally, the compound could be used as a starting point for the development of new drugs with improved efficacy and reduced toxicity.
Synthesemethoden
Several methods have been reported for the synthesis of Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate, including the reaction of ethyl acetoacetate with hydrazine hydrate and subsequent treatment with phosphorus oxychloride, the reaction of ethyl acetoacetate with hydrazine hydrate and acetic anhydride, and the reaction of ethyl acetoacetate with hydrazine hydrate and thionyl chloride. The yield and purity of the final product depend on the specific method used and the conditions of the reaction.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, material science, and analytical chemistry. The compound has been shown to exhibit antimicrobial, antifungal, and anticancer activities, making it a promising candidate for the development of new drugs. Additionally, Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate has been used as a building block for the synthesis of various organic compounds, such as pyrazoles, pyridazines, and pyrimidines, which have potential applications in material science and analytical chemistry.
Eigenschaften
CAS-Nummer |
125002-08-6 |
|---|---|
Produktname |
Ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate |
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
ethyl 5-methyl-2-oxo-1,3,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C6H8N2O4/c1-3-11-5(9)8-6(10)12-4(2)7-8/h3H2,1-2H3 |
InChI-Schlüssel |
CAQOHSULKVFNTA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C(=O)OC(=N1)C |
Kanonische SMILES |
CCOC(=O)N1C(=O)OC(=N1)C |
Synonyme |
1,3,4-Oxadiazole-3(2H)-carboxylic acid, 5-methyl-2-oxo-, ethyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



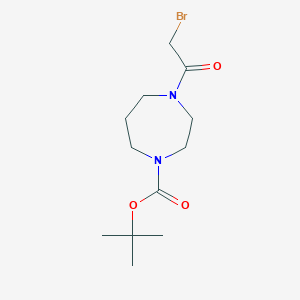
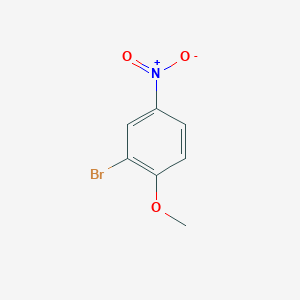
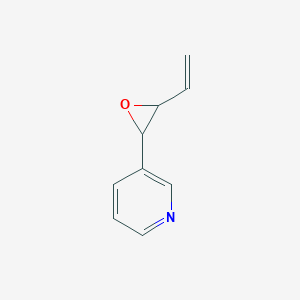
![2-(5-Bromo-1H-benzo[D]imidazol-1-YL)ethanol](/img/structure/B40244.png)
![6-Methoxyimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B40249.png)
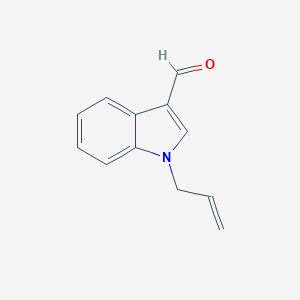

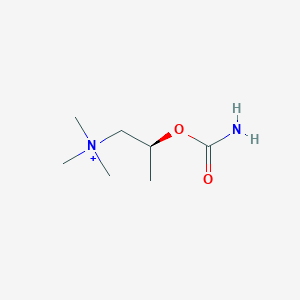
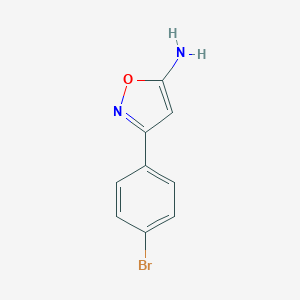

![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
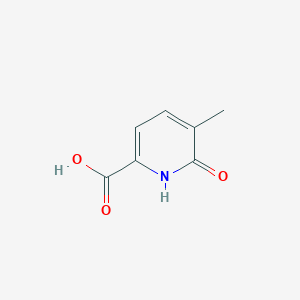

![2-Propenoic acid, 2-[1-[3,5-bis(1,1-dimethylpropyl)-2-hydroxyphenyl]ethyl]-4,6-bis(1,1-dimethylpropyl)phenyl ester](/img/structure/B40270.png)